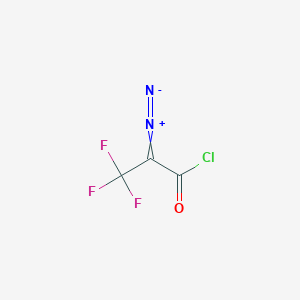
1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate is a chemical compound with the molecular formula C3ClF3N2O. It is known for its unique structural properties and reactivity, making it a subject of interest in various scientific fields. This compound is characterized by the presence of a diazonium group, a trifluoromethyl group, and a chloro substituent, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of 1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate typically involves the diazotization of 1-chloro-3,3,3-trifluoropropene. The process begins with the reaction of 1-chloro-3,3,3-trifluoropropene with sodium nitrite in the presence of hydrochloric acid, leading to the formation of the diazonium salt. This reaction is carried out under controlled temperature conditions to ensure the stability of the diazonium compound. Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines, leading to the formation of substituted derivatives.
Coupling Reactions: The compound can participate in azo coupling reactions with aromatic compounds, resulting in the formation of azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles.
Scientific Research Applications
1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in diazotization reactions.
Biology: The compound is employed in the labeling of biomolecules for fluorescence studies due to its ability to form stable azo compounds.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.
Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in azo coupling reactions, the diazonium ion reacts with an aromatic compound to form an azo bond, resulting in the formation of azo dyes .
Comparison with Similar Compounds
1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate can be compared with other diazonium compounds and trifluoromethyl-substituted compounds:
Similar Compounds: 1-Chloro-3,3,3-trifluoropropene, 1-Chloro-2-diazonio-3,3,3-trifluoropropane, and 1-Chloro-3,3,3-trifluoroprop-1-ene.
Properties
CAS No. |
59733-92-5 |
|---|---|
Molecular Formula |
C3ClF3N2O |
Molecular Weight |
172.49 g/mol |
IUPAC Name |
2-diazo-3,3,3-trifluoropropanoyl chloride |
InChI |
InChI=1S/C3ClF3N2O/c4-2(10)1(9-8)3(5,6)7 |
InChI Key |
KRAIXOVJMIYWMT-UHFFFAOYSA-N |
Canonical SMILES |
C(=[N+]=[N-])(C(=O)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,5,6-Tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine](/img/structure/B13412779.png)
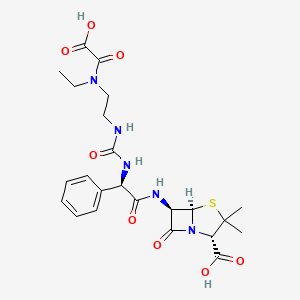
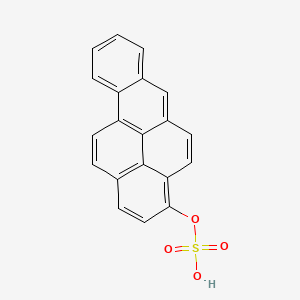
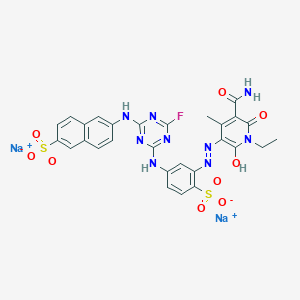
![N-[7-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]-acetamide](/img/structure/B13412800.png)
![Tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate](/img/structure/B13412801.png)
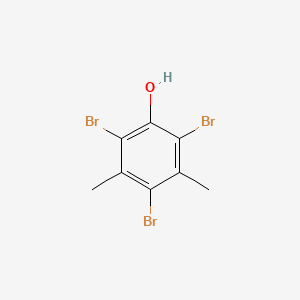
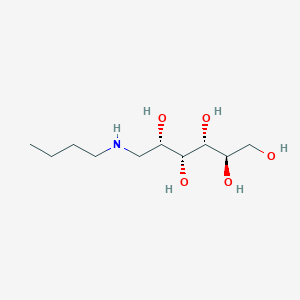
![(3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13412814.png)
![N-[3-[(5-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide](/img/structure/B13412827.png)
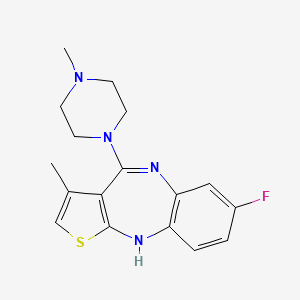


![(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carbaldehyde](/img/structure/B13412865.png)
